5-Methylbenzo[b]thiophene 1,1-dioxide
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Overview
Description
5-Methylbenzo[b]thiophene 1,1-dioxide is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of a methyl group at the 5-position and a dioxide group at the 1,1-position makes this compound unique. It has diverse applications in medicinal chemistry and materials science due to its structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 5-Methylbenzo[b]thiophene 1,1-dioxide involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This reaction occurs under constant current electrolysis using graphite felt electrodes in an undivided electrolytic cell at room temperature. The electrolyte used is Et4NPF6, and the co-solvent is a mixture of HFIP and CH3NO2 .
Industrial Production Methods: Industrial production methods for benzothiophene derivatives often involve metal-catalyzed reactions. For instance, palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. This method is efficient and occurs at the C2-position via C-H activation .
Chemical Reactions Analysis
Types of Reactions: 5-Methylbenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Substitution reactions, such as arylation, can occur at the C2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides.
Reduction: Reducing agents like hydrogen gas or metal hydrides are used.
Substitution: Palladium catalysts and arylboronic acids are commonly used for arylation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Aryl-substituted benzo[b]thiophene 1,1-dioxides.
Scientific Research Applications
5-Methylbenzo[b]thiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of materials with specific photophysical properties, such as polymer light-emitting diodes
Mechanism of Action
The mechanism of action of 5-Methylbenzo[b]thiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, such as oxidation and reduction, which affect its reactivity and interactions with other molecules. The presence of the dioxide group influences its electron-withdrawing properties, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Benzo[b]thiophene 1,1-dioxide: Lacks the methyl group at the 5-position.
Thiophene 1,1-dioxide: Lacks the fused benzene ring.
5-Methylbenzo[b]thiophene: Lacks the dioxide group at the 1,1-position.
Uniqueness: 5-Methylbenzo[b]thiophene 1,1-dioxide is unique due to the combination of the methyl group and the dioxide group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
19156-71-9 |
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Molecular Formula |
C9H8O2S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-methyl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H8O2S/c1-7-2-3-9-8(6-7)4-5-12(9,10)11/h2-6H,1H3 |
InChI Key |
RPLDGRKYEITQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C=C2 |
Origin of Product |
United States |
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